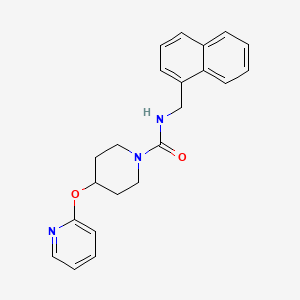

N-(naphthalen-1-ylmethyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide

説明

特性

IUPAC Name |

N-(naphthalen-1-ylmethyl)-4-pyridin-2-yloxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2/c26-22(24-16-18-8-5-7-17-6-1-2-9-20(17)18)25-14-11-19(12-15-25)27-21-10-3-4-13-23-21/h1-10,13,19H,11-12,14-16H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGMEFLCIUNDRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC=N2)C(=O)NCC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Structural and Functional Comparison with Analogues

Piperidine Carboxamide Derivatives with Aromatic Substituents

Key Compounds:

(R)-1-(1-(Naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide (Compound 17)

- Structural Features : Retains the naphthalene moiety but substitutes the pyridinyloxy group with tetrahydro-2H-pyran-4-yl.

- Synthesis : Yield of 78% via reductive amination, indicating efficient synthesis with bulky substituents .

- Metabolic Stability : Demonstrated moderate stability in human liver microsomes (HLM), with a half-life >60 minutes .

(R)-1-(2-Methoxypyridin-4-yl)-N-((1-(1-(naphthalen-1-yl)ethyl)piperidin-4-yl)methyl)methanamine (Compound 11)

Comparison with Target Compound:

Benzimidazolone-Piperidine Hybrids

Key Compounds:

N-(4-Iodophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide (Compound 8)

N-(4-Nitrophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide (Compound 10)

Comparison with Target Compound:

FAAH-Targeting Piperidine Carboxamides

Key Compounds:

PF-3845 (4-(3-(5-(Trifluoromethyl)pyridin-2-yloxy)benzyl)-N-(pyridin-3-yl)piperidine-1-carboxamide)

Redafamdastatum (N-(Pyridazin-3-yl)-4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]piperidine-1-carboxamide)

Comparison with Target Compound:

GPCR-Targeting Analogues

Key Compounds:

BIBN4096BS (CGRP Receptor Antagonist)

MK0974 (NK1 Receptor Antagonist)

Comparison with Target Compound:

Q & A

Q. Optimization Strategies :

- Solvent Selection : Replace DMF with acetonitrile to reduce side reactions.

- Catalysis : Add catalytic KI to enhance SNAr efficiency.

- Temperature Control : Maintain 90°C ± 2°C for consistent reaction rates.

Yield improvements (from ~60% to >85%) are achievable by slow reagent addition and inert gas purging to prevent oxidation .

How do the structural features of this compound influence its potential biological activity?

Answer:

Key structural determinants of activity include:

- Piperidine Core : Conformational flexibility enables adaptation to diverse binding pockets (e.g., GPCRs or ion channels).

- Pyridin-2-yloxy Group : Participates in hydrogen bonding via the ortho-nitrogen, critical for target engagement (e.g., kinase inhibition).

- Naphthalene Moiety : Enhances hydrophobic interactions and bioavailability (LogP ~3.2 predicted).

- Carboxamide Linker : Stabilizes intermolecular interactions through dipole-dipole forces.

These features are associated with CNS activity, as seen in analogs targeting neurotransmitter transporters .

What advanced techniques are recommended for studying the compound's interaction with neurological targets?

Answer:

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to dopamine receptors (e.g., DRD2) immobilized on sensor chips.

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model binding stability over 100-ns trajectories.

- Cryo-EM : Resolve compound-bound structures of ion channels (e.g., Nav1.7) at 3–4 Å resolution.

- Electrophysiology : Patch-clamp assays on neuronal cells to assess modulation of ion currents.

SPR data from analogs show KD values in the nM range, suggesting high affinity .

How can researchers resolve contradictions in reported pharmacological data for structural analogs of this compound?

Answer:

Stepwise Approach :

Structure-Activity Relationship (SAR) Analysis : Compare analogs with substitutions at the pyridine (e.g., 2- vs. 4-position) or naphthalene (methyl vs. halogen groups).

Assay Standardization : Replicate binding assays (e.g., radioligand displacement) under uniform conditions (pH 7.4, 25°C).

Meta-Analysis : Aggregate data from ≥5 independent studies to identify outliers (e.g., IC₅₀ variations >10-fold).

Crystallographic Validation : Resolve co-crystal structures to confirm binding modes.

For example, pyridin-4-yloxy analogs show reduced blood-brain barrier penetration due to increased polarity, explaining lower in vivo efficacy .

What methodologies are employed to characterize the compound's stability under physiological conditions?

Answer:

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor degradation via HPLC-MS (C18 column, 0.1% formic acid mobile phase).

- Oxidative Stress Testing : Expose to 0.1% H₂O₂; quantify carboxamide cleavage products.

- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) for 48 hours.

Data from related piperidine carboxamides indicate t₁/₂ > 8 hours in plasma, suggesting moderate metabolic stability .

How does the electronic configuration of the pyridin-2-yloxy moiety affect the compound's reactivity in medicinal chemistry applications?

Answer:

- Electron-Withdrawing Effect : The pyridine ring withdraws electron density from the piperidine nitrogen, increasing susceptibility to electrophilic attack at the 3-position.

- Hydrogen Bond Acceptor Capacity : The ortho-nitrogen forms strong H-bonds (e.g., with kinase catalytic lysines), enhancing target affinity.

- Tautomeric Effects : Pyridin-2-yloxy’s resonance stabilization reduces off-target reactivity compared to phenyl ethers.

DFT calculations (B3LYP/6-31G*) show a charge density of −0.32 e⁻ on the pyridine nitrogen, correlating with observed binding selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。